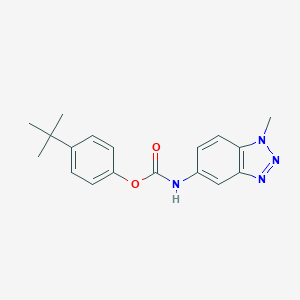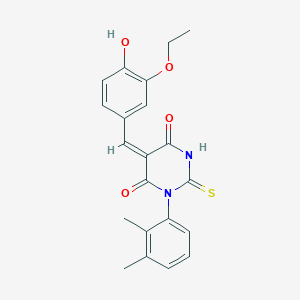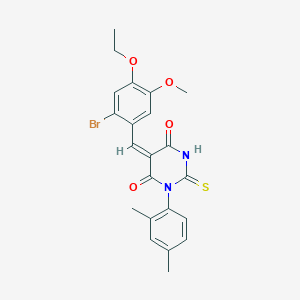
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is an organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.377 g/mol . This compound is known for its unique structure, which combines a tert-butylphenyl group with a benzotriazole moiety through a carbamate linkage. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate typically involves the reaction of 4-tert-butylphenyl isocyanate with 1-methyl-1H-1,2,3-benzotriazole-5-amine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Oxidation Reactions: The tert-butylphenyl group can be oxidized under specific conditions to form corresponding oxidation products.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzotriazole derivatives.
Oxidation Reactions: Oxidized tert-butylphenyl derivatives.
Reduction Reactions: Amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the carbamate linkage can undergo hydrolysis, releasing active intermediates that can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)]phenylcarbamate
Uniqueness
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is unique due to its combination of a tert-butylphenyl group and a benzotriazole moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H20N4O2 |
|---|---|
Peso molecular |
324.4g/mol |
Nombre IUPAC |
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)12-5-8-14(9-6-12)24-17(23)19-13-7-10-16-15(11-13)20-21-22(16)4/h5-11H,1-4H3,(H,19,23) |
Clave InChI |
XDBGULAIABOZJD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)N(N=N3)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)N(N=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B425949.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B425950.png)

![N-(2-furylmethyl)-2-{3-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B425952.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B425953.png)

![isopropyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B425956.png)
![(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B425958.png)
![(5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B425959.png)
![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B425960.png)
![N-cyclopropyl-2-{3-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B425963.png)
![2-(3-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B425965.png)
![2-{3-[(1-allyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B425966.png)
![3-ethyl-1-methyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B425967.png)
